Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
CAS No.:
Cat. No.: VC13279175
Molecular Formula: C12H13ClO5
Molecular Weight: 272.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClO5 |
|---|---|
| Molecular Weight | 272.68 g/mol |
| IUPAC Name | methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate |
| Standard InChI | InChI=1S/C12H13ClO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | ZEINLAGOVJPUMM-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OC |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OC |
Introduction
Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates. It is characterized by its molecular structure, which includes a chloro group, an ethoxy group, and a formyl group attached to an aromatic ring. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as an intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves multi-step reactions that require careful control of conditions to introduce the desired functional groups. While specific synthesis protocols for this compound are not widely documented, related compounds often involve reactions such as esterification, etherification, and formylation.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the production of coumarins and other aromatic compounds. Its unique structure allows it to be modified into various derivatives, which can exhibit different biological activities.
Comparison with Related Compounds
The following table compares Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate | CHClO | Chloro and ethoxy groups |
| Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate | CHClO | Ethyl instead of methyl group |
| Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate | CHBrO | Bromo instead of chloro group |
| Ethyl (5-chloro-2-fluorophenoxy)acetate | CHClFO | Fluoro instead of ethoxy group |
These variations affect the chemical reactivity and biological activity of each compound.
Safety and Handling
Safety data sheets for similar compounds suggest that handling should be done with caution. General advice includes wearing protective equipment, ensuring adequate ventilation, and consulting a physician in case of exposure .
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